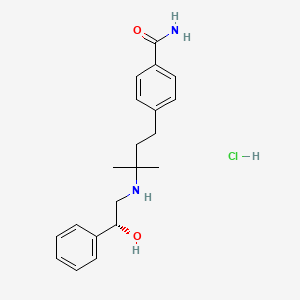

LY-195448

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

125310-51-2 |

|---|---|

Fórmula molecular |

C20H27ClN2O2 |

Peso molecular |

362.9 g/mol |

Nombre IUPAC |

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride |

InChI |

InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1 |

Clave InChI |

PFTVHDSGCARRKR-FERBBOLQSA-N |

SMILES isomérico |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl |

SMILES canónico |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY-195448

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on LY-195448. The primary research article detailing the full experimental protocols and comprehensive quantitative data for this compound, "Substituted 2,5'-Bi-1H-benzimidazoles: Topoisomerase I Inhibition and Cytotoxicity" by Kim, J.S., et al., published in the Journal of Medicinal Chemistry in 1996, could not be accessed in its entirety. Therefore, the experimental protocols provided herein are representative of standard methodologies for this class of compounds and may not reflect the exact procedures used in the original studies.

Core Mechanism of Action

This compound is a potent inhibitor of human topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. As a member of the 2-aminobenzimidazole class of compounds, this compound functions as a topoisomerase I poison. Its mechanism of action does not involve direct inhibition of the enzyme's catalytic activity but rather the stabilization of the covalent intermediate formed between topoisomerase I and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. The accumulation of these stalled cleavable complexes leads to the formation of irreversible DNA double-strand breaks when encountered by the replication machinery, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

Quantitative Data

This compound is a highly potent inhibitor of human topoisomerase I. The primary quantitative measure of its activity reported in publicly accessible sources is its half-maximal inhibitory concentration (IC50) against the enzyme.

| Parameter | Value | Enzyme |

| IC50 | 2.5 nM | Human Topoisomerase I |

Note: Further quantitative data, including but not limited to cytotoxicity (IC50) against various cancer cell lines and other binding affinities (e.g., Ki), are detailed in the primary literature which was not accessible for this review.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize the mechanism of action of topoisomerase I inhibitors like this compound.

Topoisomerase I Relaxation Assay

This assay is fundamental to determining the inhibitory effect of a compound on the catalytic activity of topoisomerase I. The principle lies in the enzyme's ability to relax supercoiled plasmid DNA. Inhibition of this process results in the persistence of the supercoiled DNA form, which can be visualized by agarose gel electrophoresis due to its faster migration compared to the relaxed form.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and the test compound (this compound) at various concentrations. Include appropriate controls (no enzyme, no compound).

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate at different rates.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., RPMI 8402 human lymphoblasts) in a 96-well plate at a predetermined density.

-

Compound Addition: After allowing the cells to adhere, add serial dilutions of this compound to the wells. Include vehicle controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a potent topoisomerase I inhibitor that acts by trapping the enzyme-DNA cleavable complex, leading to DNA damage and apoptosis in cancer cells. Its high potency, as indicated by its low nanomolar IC50 value for topoisomerase I inhibition, makes it a significant compound in the study of anticancer agents. The experimental protocols outlined provide a framework for the characterization of such topoisomerase I poisons. For a comprehensive understanding of the full dataset and specific experimental conditions for this compound, consultation of the primary publication by Kim et al. (1996) is highly recommended.

The Impact of LY-195448 on Microtubule Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is an experimental compound that demonstrates significant anti-mitotic activity by disrupting the normal dynamics of microtubule assembly. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its alterations to microtubule structures. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the compound's proposed mechanism of action and experimental workflows. Evidence suggests that this compound directly interacts with tubulin, inhibiting its assembly into microtubules, which leads to a cell cycle block at metaphase and subsequent cytotoxicity in proliferating cells.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Disruption of this delicate equilibrium is a key mechanism for many anti-cancer agents. This compound has been identified as one such agent that interferes with microtubule assembly, making it a subject of interest in drug development. This guide synthesizes the available data on this compound's effects on microtubule assembly.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from studies on this compound's impact on cellular processes and microtubule reassembly.

Table 1: Effect of this compound on Mitotic Index in NRK Cells [1]

| Treatment Condition | Concentration (µM) | Exposure Time (hours) | Mitotic Cells (%) |

| Control | 0 | 4 | 4.9 |

| This compound | 46 | 4 | 18.5 |

Table 2: Effect of this compound on Microtubule Reassembly in Nocodazole-Treated NRK Cells [1]

| Treatment Condition | Concentration (µg/mL) | Reassembly Time Multiplier |

| Control (drug-free media) | 0 | 1x |

| This compound | 15 | 2-3x |

Mechanism of Action

This compound is proposed to exert its cytotoxic effects by directly inhibiting the assembly of tubulin into microtubules.[1] This action leads to a cascade of cellular events, ultimately resulting in apoptosis.

Direct Interaction with Tubulin

Studies have shown that mutant Chinese hamster ovary (CHO) cell lines with altered β-tubulin exhibit resistance to this compound, strongly suggesting a direct interaction between the compound and the β-tubulin subunit.[1] This interaction likely prevents the conformational changes required for tubulin dimers to polymerize into protofilaments, the building blocks of microtubules.

Cell Cycle Arrest

By inhibiting microtubule assembly, this compound disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This disruption leads to a block in the cell cycle at the prometaphase stage of mitosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Protocol:

-

Prepare a stock solution of tubulin in ice-cold polymerization buffer.

-

On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP (final concentration 1 mM), and various concentrations of this compound or vehicle control (DMSO).

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Immunofluorescence Microscopy of Cellular Microtubules

This protocol allows for the visualization of microtubule structures within cells treated with this compound.

Materials:

-

NRK (Normal Rat Kidney) cells

-

Cell culture medium

-

This compound

-

Nocodazole (optional, for depolymerization/reassembly studies)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed NRK cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound or vehicle for the specified duration (e.g., 4 hours).

-

For reassembly assays, first treat cells with a microtubule-depolymerizing agent like nocodazole, then wash and incubate with this compound-containing or drug-free medium.

-

Wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with paraformaldehyde at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block non-specific antibody binding with blocking solution for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to cells.

Materials:

-

CHO (Chinese Hamster Ovary) or other suitable cell line

-

Cell culture medium

-

This compound

-

96-well plates

-

MTT or similar viability reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of microtubule assembly that acts through a direct interaction with tubulin, likely the β-subunit.[1] Its ability to induce metaphase arrest and cytotoxicity in proliferating cells highlights its potential as an anti-mitotic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other compounds with similar mechanisms of action. Further research to precisely map the binding site on tubulin and to obtain more detailed kinetic data on its interaction would provide a more complete understanding of this compound's activity and could aid in the design of more effective microtubule-targeting drugs.

References

An In-depth Technical Guide on the Core Phenethanolamine Class Effects

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "LY-195448." Therefore, this document provides a comprehensive overview of the well-established effects of the phenethanolamine class of compounds, to which this compound is presumed to belong. The information presented herein is intended for researchers, scientists, and drug development professionals.

The phenethanolamine scaffold is a core structure in many endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system.[1] These compounds are structurally related to catecholamines like norepinephrine and epinephrine and are known for their significant cardiovascular and physiological effects.[1][2] Their primary mechanism of action involves binding to and activating adrenergic receptors, which are G-protein coupled receptors that mediate the effects of catecholamines.[2]

Adrenergic Receptor Interactions and Signaling

Phenethanolamines typically exert their effects by acting as agonists at various subtypes of adrenergic receptors (α₁, α₂, β₁, β₂, β₃).[1][2] The specific receptor subtype selectivity and the potency of a given phenethanolamine derivative are determined by the substitutions on its aromatic ring and amino group.[3][4]

Activation of these receptors initiates distinct intracellular signaling cascades:

-

α₁-Adrenergic Receptors: Primarily couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

α₂-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors (β₁, β₂, β₃): Couple to Gs proteins, which stimulate adenylyl cyclase to increase the production of cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

Signaling Pathway Diagrams

Below are graphical representations of the primary signaling pathways activated by phenethanolamines through their interaction with adrenergic receptors.

Caption: α₁-Adrenergic Receptor Signaling Pathway.

Caption: α₂-Adrenergic Receptor Signaling Pathway.

Caption: β-Adrenergic Receptor Signaling Pathway.

Quantitative Data on Phenethanolamine Analogues

The following table summarizes the in vitro activity of several phenethylamine analogues at human adrenergic and trace amine-associated receptors.[2] Potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters in understanding the pharmacological profile of these compounds.

| Compound | Receptor | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline/Phenethylamine) |

| Adrenaline | α₁ₐ | 0.009 ± 0.001 | 100 |

| α₁ₑ | 0.009 ± 0.001 | 100 | |

| α₁ₒ | 0.008 ± 0.001 | 100 | |

| α₂ₐ | 0.003 ± 0.000 | 100 | |

| α₂ₑ | 0.004 ± 0.001 | 100 | |

| β₁ | 0.004 ± 0.000 | 100 | |

| β₂ | 0.001 ± 0.000 | 100 | |

| Phenethylamine | TAAR1 | 0.04 ± 0.01 | 100 |

| Hordenine | α₂ₐ | 1.8 ± 0.2 | 113 ± 4 |

| β₂ | 1.2 ± 0.2 | 96 ± 4 | |

| TAAR1 | 1.2 ± 0.2 | 104 ± 3 | |

| Synephrine | α₁ₐ | 2.0 ± 0.2 | 101 ± 2 |

| α₂ₐ | 17 ± 2 | 84 ± 4 | |

| TAAR1 | 28 ± 1 | 80 ± 1 | |

| Octopamine | α₂ₐ | 1.3 ± 0.1 | 105 ± 3 |

| TAAR1 | 2.1 ± 0.3 | 99 ± 3 |

Data extracted from a study on phenethylamine analogues present in food supplements.[2] Efficacy for adrenergic receptors is relative to adrenaline, and for TAAR1 is relative to phenethylamine. Compounds with no significant effects at concentrations up to 300 µM are not listed for those receptors.

Experimental Protocols

The characterization of phenethanolamine activity on adrenergic receptors typically involves a combination of in vitro and in vivo experimental models.

1. In Vitro Receptor Activation Assays

These assays are fundamental for determining the potency and efficacy of a compound at specific receptor subtypes.

-

Objective: To quantify the ability of a test compound to activate a specific human adrenergic receptor subtype.

-

Methodology:

-

Cell Culture: Use cell lines (e.g., HEK293, CHO) that are engineered to overexpress a single human adrenergic receptor subtype (e.g., ADRα₁ₐ, ADRβ₂).[2][4]

-

Assay Principle: The activation of the receptor is measured by quantifying the downstream second messenger. For Gs-coupled receptors (β subtypes), this is typically done by measuring cAMP accumulation. For Gq-coupled receptors (α₁ subtypes), intracellular calcium mobilization is often measured. For Gi-coupled receptors (α₂ subtypes), the inhibition of forskolin-induced cAMP production is a common method.

-

Procedure:

-

Cells are seeded in microplates and incubated.

-

The test compound is added at various concentrations.

-

For cAMP assays, a phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

The reaction is stopped, and the cells are lysed.

-

The concentration of the second messenger (cAMP or Ca²⁺) is determined using methods like ELISA, fluorescence-based assays, or bioluminescence resonance energy transfer (BRET).

-

-

Data Analysis: Concentration-response curves are generated, and EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) values are calculated.[2]

-

Caption: In Vitro Adrenergic Receptor Activation Assay Workflow.

2. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical modifications to the phenethanolamine structure affect its biological activity.

-

Objective: To determine the influence of different chemical groups at various positions of the phenethanolamine scaffold on adrenergic receptor affinity and intrinsic activity.[3]

-

Methodology:

-

Chemical Synthesis: A series of analogue compounds are synthesized with systematic variations in their structure (e.g., substitutions on the phenyl ring).[3]

-

Biological Testing: Each synthesized compound is then evaluated in in vitro assays as described above to determine its pharmacological profile (e.g., binding affinity, potency, efficacy).

-

Analysis: The relationship between the chemical modifications and the observed biological activity is analyzed to build a SAR model. This model can then guide the design of new compounds with improved properties.

-

Physiological and Class Effects

The activation of adrenergic receptors by phenethanolamines leads to a wide range of physiological effects, consistent with the stimulation of the sympathetic nervous system.[2] These can include:

-

Cardiovascular: Increased heart rate and contractility (β₁), vasoconstriction and increased blood pressure (α₁), and vasodilation in some vascular beds (β₂).[1]

-

Metabolic: Stimulation of lipolysis in adipose tissue.[1]

-

Central Nervous System: Behavioral effects, which can vary depending on the specific compound and its ability to cross the blood-brain barrier.[1]

-

Other: Mydriasis (pupil dilation) and piloerection.[1]

The specific profile of effects for any given phenethanolamine is a direct consequence of its unique affinity and efficacy profile across the different adrenergic receptor subtypes.

References

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Tumor Activity of LY-195448: A Technical Overview

Absence of Publicly Available Data for LY-195448

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the in vitro anti-tumor activity of a compound designated this compound. This suggests that "this compound" may be an internal development code, a compound that has not been the subject of published research, or a potential misidentification.

Therefore, this guide will proceed by presenting a generalized framework for assessing the in vitro anti-tumor activity of a novel compound, using methodologies and data presentation formats commonly employed in preclinical cancer research. This framework can serve as a template for the analysis and presentation of data for a compound like this compound, should such information become available.

I. General Methodologies for Assessing In Vitro Anti-Tumor Activity

The in vitro evaluation of a potential anti-cancer agent is a critical first step in the drug discovery process. These assays aim to determine a compound's cytotoxic and cytostatic effects on cancer cells, elucidate its mechanism of action, and identify potential biomarkers of sensitivity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth or induces cell death.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (typically 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

| PC-3 | Prostate Cancer | Data Not Available |

| U87-MG | Glioblastoma | Data Not Available |

Apoptosis Assays

These assays determine if the compound induces programmed cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Cells are treated with the test compound at various concentrations.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This analysis determines if the compound causes cell cycle arrest at a specific phase.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in ethanol.

-

Staining: Fixed cells are treated with RNase and stained with PI, which stoichiometrically binds to DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Investigating the Mechanism of Action

Understanding how a compound exerts its anti-tumor effects is crucial for its further development.

Signaling Pathway Analysis

Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells.

Experimental Protocol: Western Blotting

-

Protein Extraction: Cells are treated with the compound, and total protein is extracted.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in a signaling pathway of interest (e.g., PI3K/Akt/mTOR or MAPK pathways), followed by incubation with secondary antibodies conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Diagram 1: Hypothetical Signaling Pathway Targeted by this compound

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

III. Experimental Workflows

A logical and systematic workflow is essential for the in vitro characterization of a novel anti-tumor compound.

Diagram 2: General Workflow for In Vitro Anti-Tumor Activity Screening

Caption: A standard workflow for the in vitro evaluation of a novel anti-tumor compound.

LY-195448: A Technical Guide to its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of LY-195448, an experimental anti-tumor agent. The information is intended to support research and development efforts in the fields of oncology and cell biology.

Chemical Structure and Properties

This compound, also known by its chemical name 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, is a small molecule with potential therapeutic applications.[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [1][2] |

| Molecular Weight | 326.43 g/mol | [1][2] |

| IUPAC Name | 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide | [1] |

| CAS Number | 111974-80-2 | [1] |

| SMILES String | CC(C)(CCc1ccc(cc1)C(=O)N)NC--INVALID-LINK--O | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division. The compound inhibits microtubule assembly, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest at the metaphase stage, specifically in prometaphase.[2]

This mechanism of action is initiated by the direct binding of this compound to tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the segregation of chromosomes during mitosis.[2] The consequences of this inhibition at a cellular level include a noticeable reduction in the number of microtubules. The remaining microtubules often appear kinked and curled, particularly towards the cell periphery.[2]

The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing to anaphase and leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger apoptosis (programmed cell death), contributing to the compound's anti-tumor activity.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound and its effects on microtubule dynamics and cell proliferation.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule structures within cells, enabling the assessment of the effects of compounds like this compound.

Materials:

-

Mammalian cells cultured on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS with 0.1% Tween 20)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control group.

-

Fixation: Gently wash the cells with PBS and then fix using either paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash three times with PBS containing 0.1% Tween 20 (PBST). Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Microtubule Reassembly Assay

This assay is used to assess the rate of microtubule regrowth following depolymerization, providing insight into the inhibitory effects of a compound on microtubule dynamics.

Materials:

-

Cultured cells

-

Nocodazole (or another microtubule-depolymerizing agent)

-

Cell culture medium

-

Fixation and immunofluorescence staining reagents (as described in Protocol 3.1)

Procedure:

-

Depolymerization: Treat cells with a concentration of nocodazole sufficient to depolymerize the microtubule network (e.g., 10 µM) for a period of 1-4 hours.

-

Washout: Remove the nocodazole-containing medium and wash the cells several times with warm, drug-free medium to initiate microtubule reassembly.

-

Time-Course Fixation: At various time points after washout (e.g., 0, 1, 5, 15, and 30 minutes), fix separate sets of cells.

-

Immunofluorescence Staining: Perform immunofluorescence staining for α-tubulin as described in Protocol 3.1 to visualize the extent of microtubule regrowth at each time point.

-

Analysis: Compare the rate and extent of microtubule reassembly in cells treated with this compound (administered during the washout phase) to control cells.

Generation of Drug-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to a cytotoxic agent, which can be used to study mechanisms of resistance.

Materials:

-

Parental cancer cell line

-

This compound

-

Cell culture medium and supplements

-

Cell culture flasks and plates

-

Cryopreservation medium

Procedure:

-

Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

-

Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of this compound (e.g., the IC10 or IC20).

-

Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.

-

Monitoring and Maintenance: Regularly monitor the cells for signs of toxicity and proliferation. Maintain the cultures by passaging them as they reach confluence.

-

Cryopreservation: At each successful step of increased resistance, cryopreserve a batch of cells. This provides a backup at various resistance levels.

-

Characterization: Once a desired level of resistance is achieved (often several-fold higher than the parental IC50), the resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.

References

The Genesis of LY-195448: A Detailed Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the original synthetic pathway for LY-195448, a phenethanolamine benzamide derivative of interest in pharmaceutical research. The synthesis involves a key coupling reaction between a silylated amine intermediate and styrene oxide, followed by deprotection. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical flow of the synthesis.

Core Synthesis Overview

The synthesis of this compound, chemically known as 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]benzamide, is principally achieved through a two-step process. The initial step involves the preparation of a silylated derivative of the key amine intermediate, 4-(3-amino-3-methylbutyl)benzamide. This activated intermediate is then reacted with styrene oxide to introduce the 2-hydroxy-2-phenylethyl group. The final step is a hydrolysis reaction to remove the silyl protecting group, yielding the target compound.

Experimental Protocols

Step 1: Silylation of 4-(3-amino-3-methylbutyl)benzamide

The purpose of this initial step is to increase the nucleophilicity of the primary amine on the 4-(3-amino-3-methylbutyl)benzamide intermediate, facilitating its reaction with the epoxide ring of styrene oxide.

Methodology: A solution of 4-(3-amino-3-methylbutyl)benzamide in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO), is treated with a silylating agent. A common agent for this purpose is N-trimethylsilylacetamide. The reaction mixture is heated to facilitate the formation of the N-silylated intermediate.

Step 2: Reaction of Silylated Intermediate with Styrene Oxide

This crucial step forms the carbon-nitrogen bond that constitutes the backbone of the final product.

Methodology: To the solution containing the in situ generated N-silylated derivative of 4-(3-amino-3-methylbutyl)benzamide, styrene oxide is added. The reaction is typically carried out at an elevated temperature, for instance, between 60-65°C, for a duration of approximately 20 hours to ensure complete reaction.

Step 3: Hydrolysis of the Silylated Intermediate

The final step is the removal of the trimethylsilyl protecting group to yield the desired 2-hydroxy-2-phenylethylamine derivative.

Methodology: The reaction mixture from the previous step is quenched by the addition of a dilute acidic solution in methanol, such as 1% hydrochloric acid, until the pH reaches approximately 2. This is followed by basification with a strong base, for example, 6N sodium hydroxide, to a pH of about 12. The product is then extracted using an organic solvent.

Quantitative Data

The following table summarizes the key quantitative data for the final product, this compound, as reported in the original synthesis.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 312.41 g/mol |

| Optical Rotation ([α]D) | -29.8° (1% in methanol) |

| Optical Rotation ([α]365) | -99.8° (1% in methanol) |

| Ultraviolet Absorption (λmax) | 244 nm (in methanol) |

| Molar Extinction Coefficient (ε) | 13,400 |

| Elemental Analysis (Calculated) | C, 73.05%; H, 7.74%; N, 8.97%; O, 10.24% |

| Elemental Analysis (Found) | C, 73.29%; H, 7.62%; N, 8.70%; O, 10.41% |

| Thin Layer Chromatography (Rf) | 0.26 (Silica gel with CHCl₃:methanol:conc. NH₄OH 100:10:1) |

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the original synthesis of this compound.

Caption: Original synthesis pathway of this compound.

The Rise and Fall of LY-195448: A Case Study in Preclinical to Clinical Translation

For Immediate Release

Indianapolis, IN - This technical whitepaper delves into the discovery, preclinical development, and subsequent clinical investigation of LY-195448, a novel phenethanolamine derivative identified by Eli Lilly and Company. Initially showing promise as an antitumor agent with a distinct in vitro anti-mitotic mechanism, the developmental trajectory of this compound serves as a compelling case study in the complexities of drug development, particularly the challenge of translating in vitro activity and murine in vivo efficacy to clinical success.

Introduction

This compound emerged from Eli Lilly's discovery programs as a structurally novel phenethanolamine. Preclinical investigations revealed its potential as a cytotoxic agent, exhibiting anti-mitotic activity. This activity suggested a mechanism of action involving the disruption of microtubule dynamics, a well-established target for anticancer therapeutics. The promising early data propelled this compound into further preclinical and eventual clinical evaluation.

Chemical Identity

-

Compound Name: this compound

-

Chemical Class: Phenethanolamine

-

Molecular Formula: C₂₀H₂₆N₂O₂[1]

-

Chemical Structure:

Preclinical Evaluation

In Vitro Anti-mitotic Activity

The mechanism of action of this compound was characterized as being anti-mitotic, which strongly implies interaction with the microtubule system.

While the specific protocol used for this compound is not available, a general methodology for assessing in vitro anti-mitotic activity is as follows:

-

Cell Culture: Human tumor cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are incubated with varying concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, 72 hours).

-

Mitotic Arrest Analysis:

-

Microscopy: Cells are fixed, stained with a DNA-binding dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3), and visualized by fluorescence microscopy to quantify the percentage of cells in mitosis.

-

Flow Cytometry: Cells are stained with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

-

Cytotoxicity Assays: Assays such as MTT or CellTiter-Glo are performed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

In Vivo Antitumor Activity

This compound demonstrated antitumor activity in a range of murine tumor models.[2] This in vivo efficacy was a critical factor in the decision to advance the compound to clinical trials. However, a significant and unexpected challenge arose when this activity could not be consistently reproduced after September 1987, ultimately leading to the termination of its clinical development.[2]

Signaling Pathway

As an antimicrotubule agent, this compound is presumed to interfere with the dynamics of microtubule polymerization and depolymerization. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to satisfy the checkpoint, it will typically undergo apoptosis.

Phase I Clinical Trial

A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.

Trial Design and Results

-

Patients: Nine patients were enrolled in the study.[2]

-

Dose Escalation: Doses ranged up to 133 mg/m².[2]

-

Toxicity Profile: The major toxicities observed were mild and reversible, including hypotension, tachycardia, and tremor.[2] Notably, standard side effects such as myelosuppression and gastrointestinal toxicity were absent.[2]

-

Pharmacokinetics: A comparison of murine and human pharmacokinetic data suggested that peak drug levels associated with experimental antitumor activity were achievable in patients.[2]

-

Efficacy: No objective tumor responses were observed at the doses administered.[2]

| Parameter | Murine Pharmacokinetics | Human Pharmacokinetics (Phase I) |

| Dose Level | Effective in experimental tumors | Up to 133 mg/m² |

| Peak Drug Levels | Associated with experimental activity | Potentially achievable |

| Toxicity | Absence of myelosuppression and GI toxicity | Mild, reversible hypotension, tachycardia, tremor |

| Antitumor Response | Observed in various models | No responses observed |

Discontinuation of Clinical Development

The Phase I trial was terminated prematurely due to an unexplained loss of in vivo antitumor activity in murine models that was observed from September 1987 onwards.[2] Despite intensive investigation, the cause for this loss of preclinical efficacy could not be determined.[2] Importantly, the in vitro anti-mitotic activity of the compound remained unchanged.[2] This discrepancy between the consistent in vitro data and the disappearing in vivo efficacy led to the discontinuation of all clinical trials with this compound.[2]

Conclusion

The story of this compound highlights a critical challenge in oncology drug development: the faithful translation of preclinical findings to the clinical setting. While the compound demonstrated a clear in vitro mechanism of action and initial in vivo efficacy, the subsequent loss of this in vivo activity, for reasons that remain elusive, rendered its clinical development untenable. This case underscores the importance of robust and reproducible preclinical models and the complex, often unpredictable, nature of in vivo pharmacology. The history of this compound serves as a valuable lesson for researchers and drug development professionals on the rigorous journey from a promising molecule to a viable therapeutic.

References

Preclinical Toxicology of LY-195448: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The preclinical toxicology data for LY-195448, a phenethanolamine derivative developed by Eli Lilly and Company, is not extensively available in the public domain. Clinical trials for this compound were discontinued in the late 1980s due to a loss of in-vivo anti-tumor activity in murine models, not due to toxicity concerns. This guide provides a comprehensive overview based on the limited available information and general principles of preclinical toxicology testing for anti-cancer agents of that era.

Executive Summary

This compound is a phenethanolamine that demonstrated anti-tumor activity in various murine tumor models. Preclinical investigations suggested a favorable safety profile, notably the absence of common side effects associated with cytotoxic chemotherapy, such as myelosuppression and gastrointestinal toxicity.[1] Subsequent Phase I clinical trials in humans revealed mild and reversible toxicities, including hypotension, tachycardia, and tremor, with no significant hematological or biochemical adverse effects observed.[1] The mechanism of action of this compound was not fully elucidated but was reported to involve anti-mitotic activity.[1]

Preclinical Toxicology Profile

While specific quantitative data from preclinical toxicology studies of this compound are not publicly available, qualitative summaries from published literature indicate a benign safety profile in animal models.

Table 1: Summary of Qualitative Preclinical Toxicology Findings for this compound

| Toxicological Endpoint | Observation in Preclinical Studies | Citation |

| Myelosuppression | Absent | [1] |

| Gastrointestinal Toxicity | Absent | [1] |

Postulated Experimental Protocols

The exact experimental designs for the preclinical toxicology assessment of this compound are not detailed in available literature. However, based on standard practices for non-clinical safety evaluation of investigational anti-cancer drugs during that period, the following methodologies were likely employed.

Acute Toxicity Studies

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single dose.

-

Methodology:

-

Animal Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Dose Administration: A single dose of this compound administered via the intended clinical route (e.g., intravenous).

-

Dose Levels: A range of doses, including a control group and at least three escalating dose levels.

-

Observation Period: Animals observed for clinical signs of toxicity and mortality for a period of 7 to 14 days.

-

Endpoints: Clinical observations, body weight changes, and gross necropsy of all animals. Histopathological examination of major organs and tissues.

-

Repeated-Dose Toxicity Studies (Subacute/Subchronic)

-

Objective: To evaluate the toxic effects of this compound after repeated administration over a longer duration.

-

Methodology:

-

Animal Species: Similar to acute toxicity studies (one rodent and one non-rodent species).

-

Dose Administration: Daily administration of this compound for a period of 28 or 90 days.

-

Dose Levels: A control group and at least three dose levels, including a no-observed-adverse-effect-level (NOAEL).

-

Endpoints:

-

In-life observations: Clinical signs, body weight, food/water consumption, ophthalmology, and electrocardiography (in non-rodents).

-

Laboratory Investigations: Hematology (to assess myelosuppression), clinical chemistry (to assess organ function), and urinalysis.

-

Terminal Procedures: Gross necropsy, organ weights, and comprehensive histopathological examination of all tissues.

-

-

Visualizations: Pathways and Workflows

Postulated Mechanism of Action: Anti-Mitotic Activity

The in-vitro anti-mitotic activity of this compound was noted, although the precise molecular target was not identified.[1] The following diagram illustrates a generalized signaling pathway for anti-mitotic agents that disrupt microtubule dynamics, a common mechanism for such compounds.

Caption: Postulated anti-mitotic mechanism of this compound leading to cell cycle arrest and apoptosis.

General Experimental Workflow for Preclinical Toxicology

The following diagram outlines a typical workflow for the preclinical safety assessment of an investigational new drug.

Caption: A generalized workflow for preclinical toxicology evaluation of a new chemical entity.

Conclusion and Limitations

The available data indicates that this compound had a promising preclinical safety profile, lacking the common hematological and gastrointestinal toxicities of many anti-cancer agents.[1] However, the discontinuation of its development has resulted in a lack of detailed, publicly accessible preclinical data. This guide, therefore, serves as a high-level overview based on limited information and established toxicological principles. Researchers interested in similar chemical scaffolds should consider the observed mild cardiovascular effects (hypotension and tachycardia) as potential class effects to monitor in their own preclinical programs.

References

The Cellular Target of LY-195448: A Microtubule Assembly Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is an experimental compound that has been identified as a potent microtubule-active agent. Its primary cellular target is tubulin, the fundamental protein subunit of microtubules. By directly interacting with tubulin, this compound inhibits microtubule assembly, leading to a cascade of downstream effects that ultimately disrupt critical cellular processes such as mitosis and maintenance of cell structure. This disruption of microtubule dynamics is the core mechanism behind its cytotoxic effects on mammalian cells. This guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Cellular Target: Tubulin and Microtubule Assembly

The primary cellular target of this compound is the tubulin heterodimer. The compound exerts its biological effects by directly interfering with the polymerization of these dimers into microtubules. This inhibitory action on microtubule assembly has been demonstrated through various experimental approaches, which indicate that this compound likely interacts directly with tubulin subunits.[1]

Mechanism of Action

This compound functions as a microtubule depolymerizing agent. Its effects are similar to other well-known microtubule inhibitors like Colcemid. The proposed mechanism of action involves the binding of this compound to tubulin, which in turn prevents the proper formation of the microtubule lattice. This leads to a net decrease in the amount of polymerized microtubules within the cell. Evidence for this direct interaction comes from studies on mutant cell lines. Chinese hamster ovary (CHO) cell lines that exhibit resistance to this compound have been shown to possess altered β-tubulin proteins, suggesting a direct binding relationship between the drug and this specific tubulin subunit.[1]

Quantitative Data on the Effects of this compound

The following table summarizes the key quantitative findings from studies on the cellular effects of this compound.

| Parameter | Cell Line | Concentration | Duration of Exposure | Observed Effect | Reference |

| Mitotic Index | NRK cells | 46 µM (15 µg/ml) | 4 hours | Increase in mitotic cells from 4.9% to 18.5% | [1] |

| Microtubule Reassembly | Nocodazole-treated NRK cells | 15 µg/ml | - | 2-3 times longer to reassemble cytoplasmic microtubules | [1] |

Cellular and Phenotypic Effects

The inhibition of microtubule assembly by this compound manifests in several observable cellular phenotypes, primarily related to cell division and morphology.

Mitotic Arrest

A hallmark effect of this compound is the arrest of cells in the M-phase of the cell cycle. Specifically, treatment with the compound leads to an accumulation of cells in prometaphase.[1] This is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation. Immunofluorescence studies have revealed that in the presence of this compound, mitotic spindles are improperly formed, characterized by short microtubules extending from the spindle poles to the kinetochores.[1]

Disruption of Interphase Microtubules

Even in non-dividing (interphase) cells, this compound has a significant impact on the microtubule cytoskeleton. Treatment leads to a reduction in the overall number of cytoplasmic microtubules. The microtubules that do remain often exhibit an abnormal morphology, appearing "kinkier and curled," particularly towards the cell periphery.[1] This disruption of the interphase microtubule network can interfere with various cellular functions, including intracellular transport and the maintenance of cell shape.

Experimental Protocols

The following sections detail the key experimental methodologies that have been employed to characterize the cellular targets and mechanism of action of this compound.

Cell Cycle Analysis by Flow Cytometry

To quantify the effect of this compound on cell cycle progression, flow cytometry is utilized.

-

Cell Preparation: NRK cells are seeded and allowed to adhere. They are then treated with a specific concentration of this compound (e.g., 46 µM) or a vehicle control for a defined period (e.g., 4 hours).

-

Fixation and Staining: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol. The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). An increase in the G2/M population is indicative of mitotic arrest.

Immunofluorescence Microscopy of Microtubules

This technique is used to visualize the effects of this compound on the microtubule cytoskeleton in both interphase and mitotic cells.

-

Cell Culture and Treatment: Cells (e.g., NRK cells) are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative, such as paraformaldehyde or cold methanol, to preserve cellular structures. They are then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular components.

-

Immunostaining: The fixed and permeabilized cells are incubated with a primary antibody specific for α-tubulin or β-tubulin. This is followed by incubation with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). DNA can be counterstained with a fluorescent dye like DAPI to visualize the nucleus and chromosomes.

-

Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope. This allows for the detailed visualization of microtubule morphology, spindle formation, and chromosome alignment.

Microtubule Reassembly Assay

This assay assesses the ability of this compound to inhibit the regrowth of microtubules after their complete depolymerization.

-

Depolymerization: Cells are first treated with a potent microtubule depolymerizing agent, such as nocodazole, to completely disassemble the microtubule network.

-

Washout and Reassembly: The nocodazole-containing medium is then washed out and replaced with either drug-free medium or medium containing this compound.

-

Time-course Analysis: At various time points after the washout, cells are fixed and stained for tubulin using immunofluorescence microscopy.

-

Quantification: The extent of microtubule regrowth is quantified by measuring the fluorescence intensity or the length and number of microtubules in the cells at each time point. A delay in the reappearance of the microtubule network in the presence of this compound indicates an inhibitory effect on microtubule assembly.[1]

Generation and Analysis of Drug-Resistant Cell Lines

The selection and characterization of cell lines resistant to this compound provide strong evidence for its direct target.

-

Mutagenesis and Selection: A population of cells (e.g., CHO cells) is treated with a mutagen to induce random genetic mutations. The cells are then cultured in the continuous presence of increasing concentrations of this compound. Only cells that have acquired resistance-conferring mutations will survive and proliferate.

-

Cross-Resistance Profiling: The selected resistant cell lines are then tested for their sensitivity to other microtubule-active drugs, such as Colcemid (a depolymerizer) and taxol (a stabilizer). Patterns of cross-resistance or hypersensitivity can provide insights into the mechanism of resistance and the drug's mode of action.[1]

-

Target Gene Sequencing: Genomic DNA or RNA is isolated from the resistant cell lines. The genes encoding potential drug targets, such as α- and β-tubulin, are sequenced to identify any mutations. The presence of mutations in the β-tubulin gene in this compound-resistant cells strongly suggests that β-tubulin is the direct target of the drug.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for identifying its target.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for identifying the cellular target of this compound.

References

Methodological & Application

Application Notes and Protocols for LY-195448 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental phenethanolamine compound that has demonstrated anti-mitotic and anti-tumor properties.[1] In vitro studies have shown that this compound's mechanism of action involves the inhibition of microtubule assembly, likely through direct interaction with tubulin.[1] This disruption of microtubule dynamics leads to a blockage of cells in the metaphase stage of the cell cycle, ultimately inducing cytotoxicity in proliferating cells.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the anti-mitotic activity of this compound, including the assessment of its effects on tubulin polymerization, cellular viability, and cell cycle progression.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (Template)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Assay Method |

| e.g., HeLa | Cervical Cancer | Data not available | 72 | MTT Assay |

| e.g., A549 | Lung Cancer | Data not available | 72 | MTT Assay |

| e.g., MCF-7 | Breast Cancer | Data not available | 72 | MTT Assay |

| e.g., K562 | Leukemia | Data not available | 48 | CellTiter-Glo® |

Note: Specific IC50 values for this compound are not extensively reported in publicly available literature. Researchers should determine these values empirically.

Table 2: Effect of this compound on In Vitro Tubulin Polymerization (Template)

| Parameter | Value | Assay Condition |

| IC50 (µM) | Data not available | Cell-free tubulin polymerization assay |

| Maximum Inhibition (%) | Data not available | e.g., at 50 µM this compound |

| Positive Control (e.g., Colchicine) IC50 (µM) | Determine experimentally | Cell-free tubulin polymerization assay |

Note: Quantitative data on the direct inhibition of tubulin polymerization by this compound should be determined experimentally. A study observed that a concentration of 46 µM (15 µg/ml) of this compound was sufficient to increase the mitotic index in NRK cells from 4.9% to 18.5% after a 4-hour exposure, indicating significant anti-mitotic activity at this concentration.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Principle: This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in a concentration-dependent manner.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine or Nocodazole)

-

Negative control (DMSO)

-

96-well, UV-transparent microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in General Tubulin Buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare positive and negative control solutions.

-

-

Assay Setup (on ice):

-

In a 96-well plate on ice, add 10 µL of the appropriate this compound dilution, positive control, or negative control.

-

Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of cold General Tubulin Buffer containing 1 mM GTP.

-

-

Initiation of Polymerization:

-

To each well, add 90 µL of the cold tubulin polymerization mix.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.

-

Determine the Vmax (maximum rate) of polymerization from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay) for IC50 Determination

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Selected cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anti-mitotic agents like this compound are expected to cause an accumulation of cells in the G2/M phase.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Data Analysis:

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content (PI fluorescence).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of this compound-treated cells to the vehicle control.

Mandatory Visualizations

References

Application Notes and Protocols: Cell Lines Sensitive to LY-195448

Initial investigations to identify cell lines sensitive to a compound designated LY-195448 have yielded no discernible data in the public scientific domain. Comprehensive searches for "this compound" have not retrieved any information related to a chemical compound, drug, or therapeutic agent with this identifier.

The identifier "this compound" does not appear to be associated with any known experimental or clinical compound for which sensitivity data, mechanism of action, or experimental protocols have been published. Search results for this term consistently point to a product number for a motherboard manufactured by Low Temp Industries.

Therefore, it is not possible to provide a list of sensitive cell lines, detail a mechanism of action, or outline experimental protocols for a compound that is not documented in scientific literature.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: It is crucial to double-check the designation "this compound" for accuracy. There may be a typographical error in the identifier. Please refer to the original source of this designation to confirm its correctness.

-

Consult Alternative Naming Conventions: If the identifier is confirmed, consider the possibility that it might be an internal, pre-clinical, or discontinued code. Searching for alternative names, such as a chemical name or a different internal code, may be necessary.

-

Review Internal Documentation: For professionals within a drug development pipeline, consulting internal databases and documentation is the most direct way to find information on proprietary compounds.

Without a valid and recognized compound identifier, the creation of detailed application notes and protocols is not feasible. We encourage the user to verify the compound to enable a more fruitful search for the requested scientific information.

Application Notes and Protocols for LY-195448 in Microtubule Dynamics Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is a potent experimental compound that actively disrupts microtubule dynamics, a critical process for cell division, motility, and intracellular transport. These application notes provide a comprehensive guide for utilizing this compound to study its effects on the microtubule cytoskeleton. Detailed protocols for immunofluorescence-based visualization of microtubule architecture, cell cycle analysis to quantify mitotic arrest, and microtubule reassembly assays are presented. The provided methodologies and data will enable researchers to effectively investigate the mechanism of action of this compound and similar compounds targeting microtubule function.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular functions, including the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of growth and shortening, is tightly regulated within cells.[2] Disruption of this delicate equilibrium by microtubule-targeting agents (MTAs) can lead to cell cycle arrest and apoptosis, making them a key class of anticancer drugs.[1]

This compound has been identified as a microtubule-destabilizing agent that inhibits microtubule assembly, likely through a direct interaction with tubulin. Studies have shown that treatment with this compound leads to a significant increase in the population of cells arrested in mitosis, specifically in prometaphase, with characteristic short microtubules. These notes provide detailed experimental procedures to observe and quantify these effects in cultured mammalian cells.

Data Presentation

The following table summarizes the quantitative effects of this compound on Normal Rat Kidney (NRK) cells.

| Parameter | Condition | Observation | Reference |

| Mitotic Index | Control (untreated NRK cells) | 4.9% of cells in mitosis | |

| 46 µM (15 µg/ml) this compound for 4 hours | 18.5% of cells in mitosis | ||

| Microtubule Reassembly | Nocodazole-treated NRK cells transferred to drug-free media | Cytoplasmic microtubules reassemble within minutes | |

| Nocodazole-treated NRK cells transferred to media with 15 µg/ml this compound | Reassembly of cytoplasmic microtubules takes 2-3 times longer |

Experimental Protocols

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of this compound's effect on microtubule structure in interphase and mitotic cells.

Workflow for Microtubule Immunofluorescence

Caption: Workflow for immunofluorescence staining of microtubules.

Materials:

-

Mammalian cell line (e.g., NRK, HeLa)

-

Sterile glass coverslips

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Ice-cold methanol

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

-

Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed culture medium to a final concentration of 46 µM. Include a vehicle control (DMSO only). Incubate cells for 4 hours.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution (300 nM in PBS) for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle, allowing for the measurement of the mitotic arrest induced by this compound.

Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound

-

DMSO

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/ml in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/ml in PBS)

Procedure:

-

Cell Treatment: Culture cells in plates to ~70% confluency. Treat with 46 µM this compound or vehicle (DMSO) for 4 hours.

-